5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride
Overview
Description
5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride is a heterocyclic compound with the molecular formula C10H14ClN3O3. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a nitro group, a piperidine ring, and a pyridine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride typically involves the nitration of 2-(4-piperidinyloxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems. The reaction mixture is usually cooled to maintain a safe temperature range, and the product is purified through crystallization or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH2R).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-(4-piperidinyloxy)pyridine-5-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The piperidine ring may interact with specific binding sites on proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Piperidinyloxy)pyridine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitro-2-pyridinol: Contains a hydroxyl group instead of the piperidine ring, leading to different physical and chemical properties.
5-Nitro-2-(morpholin-4-yl)pyridine: Contains a morpholine ring instead of the piperidine ring, affecting its interaction with biological targets.
Uniqueness
5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride is unique due to the combination of its nitro group, piperidine ring, and pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-nitro-2-piperidin-4-yloxypyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9;/h1-2,7,9,11H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBINWFFFZSLLKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671513 | |
Record name | 5-Nitro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185309-69-6 | |
Record name | 5-Nitro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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